molecular formula C25H28O4 B190462 Erythrabyssin II CAS No. 77263-06-0

Erythrabyssin II

Cat. No.: B190462
CAS No.: 77263-06-0
M. Wt: 392.5 g/mol
InChI Key: LDKAMVCGTURXMH-CPJSRVTESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Erythrabyssin II is relatively complex and typically involves multiple steps of synthesis or extraction from natural materials . The synthetic routes may include chemical synthesis, separation, and purification techniques. Specific details on the synthetic routes are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods: Industrial production of this compound generally involves the extraction from the stem bark of Erythrina crista-galli. The process includes drying the plant material, followed by solvent extraction using solvents such as hexane, ethyl acetate, and methanol . The extracts are then subjected to chromatographic techniques to isolate and purify this compound .

Chemical Reactions Analysis

Types of Reactions: Erythrabyssin II undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound .

Comparison with Similar Compounds

Erythrabyssin II is unique among pterocarpans due to its specific structural features and biological activity. Similar compounds include:

  • Erythrabyssin A
  • Erythrabyssin I
  • Phaseollin
  • Erycristagallin
  • Erystagallin A
  • Eryvarin D

These compounds share structural similarities but differ in their biological activities and specific applications . This compound stands out for its potent antimicrobial properties, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

CAS No.

77263-06-0

Molecular Formula

C25H28O4

Molecular Weight

392.5 g/mol

IUPAC Name

(6aR,11aR)-2,10-bis(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol

InChI

InChI=1S/C25H28O4/c1-14(2)5-7-16-11-19-23(12-22(16)27)28-13-20-17-9-10-21(26)18(8-6-15(3)4)24(17)29-25(19)20/h5-6,9-12,20,25-27H,7-8,13H2,1-4H3/t20-,25-/m0/s1

InChI Key

LDKAMVCGTURXMH-CPJSRVTESA-N

SMILES

CC(=CCC1=CC2=C(C=C1O)OCC3C2OC4=C3C=CC(=C4CC=C(C)C)O)C

Isomeric SMILES

CC(=CCC1=CC2=C(C=C1O)OC[C@@H]3[C@H]2OC4=C3C=CC(=C4CC=C(C)C)O)C

Canonical SMILES

CC(=CCC1=CC2=C(C=C1O)OCC3C2OC4=C3C=CC(=C4CC=C(C)C)O)C

Synonyms

3,9-Dihydroxy-2,10-diprenylpterocarpan;  2-Prenylphaseollidin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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